N-Boc-2-amino-butylamine
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Overview
Description
N-Boc-2-amino-butylamine is a chemical compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of amine groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-2-amino-butylamine typically involves the reaction of 2-amino-butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at room temperature. The Boc-protected amine is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of heterogeneous catalysts like Amberlyst-15 can facilitate the separation and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-amino-butylamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Acylation Reagents: Acyl chlorides and anhydrides are used for acylation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Free Amine: Obtained by deprotection of the Boc group.
Amides: Formed by acylation of the amine group.
Reduced Amines: Formed by reduction of the compound.
Scientific Research Applications
N-Boc-2-amino-butylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-2-amino-butylamine primarily involves the protection of amine groups. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multistep organic synthesis and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-2-amino-ethylamine
- N-Boc-2-amino-propylamine
- N-Boc-2-amino-hexylamine
Uniqueness
N-Boc-2-amino-butylamine is unique due to its specific chain length and the stability of the Boc-protected amine. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its intermediate chain length also provides versatility in the synthesis of various peptides and organic molecules .
Properties
IUPAC Name |
tert-butyl N-(2-aminobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIEECLAFGKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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